Propanoic acid, 2-phenylhydrazide
Description
Overview of Hydrazide Chemistry within Organic Synthesis
Significance of the Hydrazide Functional Group in Chemical Research
Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with an acyl group attached to one of the nitrogens. chemeurope.com The general structure is R-CO-NH-NHR', where the acyl group (R-CO-) significantly influences the chemical properties of the molecule. Unlike their parent hydrazines, hydrazides are generally not basic due to the electron-withdrawing nature of the acyl group. wikipedia.org This functional group is a cornerstone in organic synthesis, serving as a versatile building block for a wide array of more complex molecules. mdpi.comresearchgate.net
The reactivity of the hydrazide group allows it to participate in a variety of chemical transformations. researchgate.net The presence of both a nucleophilic nitrogen and an electrophilic carbonyl carbon makes them valuable intermediates. mdpi.comresearchgate.net They are particularly important in the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are scaffolds of significant interest in medicinal chemistry. nih.gov The ability of hydrazides to readily react with aldehydes and ketones to form stable hydrazones is a key feature of their chemistry. mdpi.comresearchgate.net These hydrazones are not only important intermediates but also exhibit a range of biological activities themselves. mdpi.com
The significance of the hydrazide functional group extends to its role in the development of covalent organic frameworks (COFs), where the formation of hydrazone linkages contributes to the creation of stable, porous materials. taylorandfrancis.com Furthermore, the hydrazide moiety can form intermolecular hydrogen bonds, which can influence the supramolecular assembly and physical properties of the resulting compounds. taylorandfrancis.com
Contextualization of Propanoic Acid, 2-Phenylhydrazide within the Hydrazide Class
This compound, with the chemical formula C9H12N2O, belongs to the acylhydrazide subclass. nist.gov In this specific molecule, the acyl group is derived from propanoic acid, and the hydrazine (B178648) component is phenylhydrazine (B124118).
The synthesis of this compound can be achieved through several established methods for preparing hydrazides. researchgate.net A common approach involves the reaction of a propanoic acid derivative, such as an ester or an acid chloride, with phenylhydrazine. For instance, reacting an alkyl ester of propanoic acid with phenylhydrazine under reflux conditions can yield the desired phenylhydrazide.
The properties of this compound are influenced by both the propionyl group and the phenyl ring. The phenyl group imparts a degree of hydrophobicity, which can limit its solubility in polar solvents. The hydrazide group itself is susceptible to hydrolysis under acidic or basic conditions. The reactivity of this compound is centered around the hydrazide functional group, making it a potential precursor for the synthesis of various derivatives and heterocyclic systems.
Historical Perspectives and Early Discoveries Related to Phenylhydrazines and Hydrazides
The story of hydrazides is intrinsically linked to the pioneering work on hydrazines, particularly phenylhydrazine, by the renowned German chemist Emil Fischer in the late 19th century.
Fischer's Contributions to Hydrazone and Indole (B1671886) Synthesis
Emil Fischer first reported the synthesis of phenylhydrazine in 1875 by reducing a phenyl diazonium salt. wikipedia.orgprinceton.edu This discovery proved to be a watershed moment in organic chemistry. Fischer utilized phenylhydrazine to react with sugars, leading to the formation of highly crystalline and easily purified derivatives called osazones. britannica.com This reaction was instrumental in his groundbreaking work on the elucidation of the structures and stereochemistry of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902. britannica.commsu.edu
Furthermore, in 1883, Fischer developed one of the most important methods for synthesizing indoles, a class of heterocyclic compounds with widespread applications in pharmaceuticals and dyes. scienceinfo.combyjus.com The Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole ring. wikipedia.org This elegant and versatile reaction remains a cornerstone of heterocyclic synthesis to this day. byjus.com
Evolution of Hydrazide Research in Organic Chemistry
Following Fischer's initial discoveries, the field of hydrazine and hydrazide chemistry expanded significantly. The first hydrazides, specifically those of formic and acetic acid, were prepared by Curtius in 1895. nih.gov Over the 20th century and into the 21st, research into hydrazides has blossomed, driven by their utility as synthetic intermediates and their diverse biological activities. nih.govrjptonline.org
Numerous methods for the synthesis of hydrazides have been developed, with the acylation of hydrazines being one of the most common. researchgate.net This can be achieved using various acylating agents, including carboxylic acid esters, acid chlorides, and even carboxylic acids themselves with the aid of coupling agents. rjptonline.org More recent advancements have focused on developing more efficient and environmentally friendly synthetic protocols. organic-chemistry.org
The application of hydrazides has broadened considerably. They are now recognized as powerful tools in medicinal chemistry for the synthesis of a wide range of bioactive molecules. nih.gov The hydrazide-hydrazone scaffold is a common feature in compounds with antimicrobial, anticancer, and antiviral properties. rjptonline.org The ability of hydrazides to act as building blocks for various heterocyclic systems continues to be a major driver of research in this area. mdpi.comresearchgate.net
Research Gaps and Future Directions for this compound Studies
While the general chemistry of hydrazides is well-established, specific research on this compound itself appears to be more limited. Much of the existing literature focuses on broader classes of hydrazides or on derivatives where the propanoic acid or phenylhydrazine moieties are further substituted. nih.gov
A significant research gap exists in the detailed characterization of the chemical and physical properties of this compound. While some basic data is available, a comprehensive study of its reactivity profile, including its behavior in various reaction conditions and its potential as a ligand in coordination chemistry, is lacking. The phenylhydrazide group could offer unique coordination sites for metal binding, an area that remains largely unexplored for this specific compound.
Future research could focus on several key areas:
Synthesis of Novel Derivatives: Using this compound as a starting material, a wide range of new compounds could be synthesized. This could involve modifications to the propionyl chain, the phenyl ring, or the hydrazide group itself.
Exploration of Biological Activity: Given the known biological activities of many hydrazide-hydrazone compounds, a systematic investigation into the potential pharmacological properties of this compound and its derivatives is warranted.
Application in Materials Science: The potential for this compound to be used as a building block in the synthesis of new polymers or functional materials could be explored. The hydrazide group's ability to form hydrogen bonds could be leveraged to create materials with specific structural and functional properties.
Catalytic Applications: The potential catalytic activity of metal complexes derived from this compound could be investigated in various organic transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-phenylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-9(12)11-10-8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAKXFPOKDRNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174801 | |
| Record name | Propionic acid, 2-phenylhydrazide | |
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Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
20730-02-3 | |
| Record name | Propanoic acid, 2-phenylhydrazide | |
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| Record name | Propionic acid phenylhydrazide | |
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| Record name | Propanoic acid, 2-phenylhydrazide | |
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| Record name | Propionic acid, 2-phenylhydrazide | |
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| Record name | PROPIONIC ACID 2-PHENYLHYDRAZIDE | |
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| Record name | PROPIONIC ACID PHENYLHYDRAZIDE | |
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Synthetic Methodologies and Reaction Pathways of Propanoic Acid, 2 Phenylhydrazide
Direct Synthesis Approaches
Direct synthesis methods involve the formation of the hydrazide bond in a single key step, typically through condensation or a two-step esterification-hydrazinolysis sequence.
Condensation Reactions Involving Propanoic Acid Derivatives and Phenylhydrazine (B124118)
The most direct route to Propanoic acid, 2-phenylhydrazide is the condensation reaction between a propanoic acid derivative and phenylhydrazine. This can be achieved using the carboxylic acid itself or a more reactive derivative like an acyl chloride.
The reaction of acyl chlorides with hydrazine (B178648) is a well-known method for forming hydrazides. orgsyn.org However, the high reactivity of acyl chlorides can lead to the formation of undesired 1,2-diacylhydrazine byproducts, particularly with low molecular weight aliphatic acyl chlorides like propanoyl chloride. orgsyn.org Careful control of reaction conditions is crucial to favor the formation of the desired mono-substituted product. One strategy to mitigate this is the use of water as a solvent, which can promote the desired reaction and simplify the workup process. orgsyn.org
Alternatively, the direct reaction of propanoic acid with phenylhydrazine can be performed. While less reactive than acyl chlorides, carboxylic acids can be condensed with hydrazines, sometimes facilitated by catalysts or by using techniques that drive the reaction forward, such as removing the water byproduct. orgsyn.orgresearchgate.net A solvent-free approach using a grinding technique has been shown to be highly efficient for the synthesis of various hydrazides from carboxylic acids and hydrazine hydrate. researchgate.net This eco-friendly method involves grinding the reactants together in a mortar and pestle, which often results in a solid product after a short digestion period. researchgate.net In some condensation reactions, a weak acid like acetic acid can be used as a catalyst. nih.gov
Table 1: Overview of Direct Condensation Methods for Hydrazide Synthesis
| Propanoic Acid Derivative | Hydrazine Source | Key Conditions/Catalyst | Primary Product | Potential Byproduct | Reference |
|---|---|---|---|---|---|
| Propanoyl chloride | Phenylhydrazine | Water as solvent | This compound | 1,2-dipropionyl-1-phenylhydrazine | orgsyn.org |
| Propanoic acid | Phenylhydrazine | Solvent-free grinding | This compound | Minimal | researchgate.net |
| Propanoic acid | Phenylhydrazine | Lewis acid catalyst (e.g., activated alumina) | This compound | Varies with catalyst | orgsyn.org |
Esterification and Subsequent Hydrazinolysis Routes for this compound
A common and reliable two-step method involves first converting propanoic acid into an ester, which is then subjected to hydrazinolysis to yield the final product. nih.govgoogle.com This approach is often preferred as esters are less reactive than acyl chlorides, which helps to avoid the formation of diacyl byproducts. orgsyn.org
The general pathway proceeds as follows:
Esterification: Propanoic acid is reacted with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a catalyst to form a propyl propanoate ester.
Hydrazinolysis: The isolated ester is then reacted with phenylhydrazine, where the hydrazino group acts as a nucleophile, attacking the ester carbonyl and displacing the alkoxy group to form this compound. nih.govnih.gov
The efficiency of the initial esterification step is highly dependent on the choice of catalyst and solvent.
Catalysts: Strong mineral acids are frequently used as catalysts. Concentrated sulfuric acid (H₂SO₄) is effective for promoting the esterification of propanoic acid derivatives with simple alcohols like methanol. nih.gov Organic acids, such as p-toluenesulfonic acid, are also employed as catalysts in these reactions. google.com
Solvents: The alcohol reactant, such as methanol or ethanol (B145695), often serves as the solvent if used in excess. nih.gov In other cases, an inert aromatic solvent like toluene (B28343) or xylene may be used, particularly when the reaction is heated to reflux to remove the water formed during the reaction via azeotropic distillation. google.comgoogle.com The choice of solvent can influence reaction temperature and the ease of product separation.
Table 2: Representative Conditions for Esterification of Propanoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Reference |
|---|---|---|---|---|
| 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propanoic acid | Methanol | Conc. H₂SO₄ | Methanol | nih.gov |
| 2,2-bis(hydroxymethyl)propionic acid | C4-C8 Alkanol (e.g., i-Butanol) | p-Toluenesulfonic acid | Toluene or Xylene | google.com |
| Propanoic Acid (general) | Lower Alkanol | Acid Catalyst | Inert hydrocarbon (e.g., Benzene (B151609), Toluene) | google.com |
The second step, hydrazinolysis, requires carefully controlled conditions to ensure complete reaction and high yield.
Temperature and Reaction Time: Hydrazinolysis of esters can be slow and often requires heating for several hours. orgsyn.org Reaction temperatures can range from refluxing in a solvent like methanol (for 3-4 hours) or ethanol to higher temperatures of 100-160°C. nih.govgoogle.comnih.gov The progress of the reaction is typically monitored using thin-layer chromatography (TLC). nih.govnih.gov
Solvents: Alcohols such as methanol or ethanol are common solvents for this step, as they readily dissolve both the ester and the hydrazine. nih.govnih.gov
Reactant Stoichiometry: An excess of the hydrazine reagent is often used to drive the reaction to completion. After the reaction, the mixture is typically poured into ice-cold water to precipitate the hydrazide product, which can then be collected by filtration. nih.gov
Indirect Synthetic Strategies and Precursor Chemistry
Indirect methods involve the synthesis of a related precursor molecule which is then chemically modified to yield the target compound.
Derivatization of Related Propanoic Acid Hydrazides
While the direct synthesis from propanoic acid or its ester is most common, it is theoretically possible to prepare this compound from other hydrazide precursors. Hydrazides are versatile intermediates in organic synthesis and are frequently used as starting materials for more complex molecules, such as hydrazones. nih.govresearchgate.net This is typically achieved by reacting the hydrazide with an aldehyde or ketone. nih.govresearchgate.net
However, the specific transformation of a simple propanoic hydrazide (H₂N-NH-CO-CH₂CH₃) into this compound by adding a phenyl group to the terminal nitrogen is not a commonly reported synthetic route. A more plausible indirect strategy would involve the synthesis of substituted phenylhydrazines first, which are then used in condensation reactions as described in section 2.1.1. nih.govijpsr.com
Reactions of 2-Phenylhydrazine with Propanoic Acid Derivatives for Indolenine Synthesis
The reaction of 2-phenylhydrazine or its derivatives with ketones or aldehydes in the presence of an acid catalyst is a primary route for producing the indole (B1671886) scaffold. vedantu.com Specifically, for indolenine synthesis, which is a key pathway involving phenylhydrazides, 2-phenylhydrazine is reacted with aliphatic ketones using propanoic acid, which can act as both a solvent and a catalyst under reflux conditions. This approach has been shown to produce indolenine derivatives efficiently. vedantu.com The initial step is the condensation of phenylhydrazine with a carbonyl compound, such as a ketone, to form a phenylhydrazone intermediate. chemistrylearner.comcollegedunia.com This intermediate is then subjected to acid-catalyzed cyclization to yield the final indolenine product. vedantu.com
Comparison of Catalysts (e.g., Acetic Acid vs. Propanoic Acid)
In the synthesis of indolenines from phenylhydrazine derivatives, various Brønsted and Lewis acids have been utilized as catalysts. thermofisher.com A direct comparison between acetic acid and propanoic acid as catalysts and solvents reveals that while the results are often similar, propanoic acid can provide slightly better outcomes in certain cases. vedantu.com The use of propanoic acid has been observed to lead to improved yields and shorter reaction times for some indolenine syntheses compared to when acetic acid is used under the same reflux conditions. vedantu.com A notable advantage of using either propanoic or acetic acid under these conditions is the selective formation of indolenines without the production of indole by-products. vedantu.com
Table 1: Catalyst Comparison in Indolenine Synthesis
| Catalyst | Relative Yield | Relative Reaction Time | By-product Formation |
|---|---|---|---|
| Propanoic Acid | Good to Excellent (Slightly higher in some cases) | Shorter (in some cases) | No indole by-product observed |
| Acetic Acid | Good to Excellent | Longer (in some cases) | No indole by-product observed |
Mechanistic Insights into Indolenine Formation
The formation of indolenines from 2-phenylhydrazine and a carbonyl compound follows the general mechanism of the Fischer indole synthesis. 88guru.comvedantu.com The key steps are as follows:
Phenylhydrazone Formation : The reaction begins with the acid-catalyzed condensation of 2-phenylhydrazine and a ketone (derived from a propanoic acid structure for this specific context) to form a phenylhydrazone. chemistrylearner.comcollegedunia.com
Tautomerization : The resulting phenylhydrazone tautomerizes to form an ene-hydrazine intermediate. 88guru.com
chemistrylearner.comchemistrylearner.com-Sigmatropic Rearrangement : The protonated ene-hydrazine undergoes a crucial, irreversible electrocyclic rearrangement known as a chemistrylearner.comchemistrylearner.com-sigmatropic rearrangement. This step breaks the N-N bond and forms a new C-C bond at the ortho position of the benzene ring. 88guru.comcollegedunia.com
Aromatization and Cyclization : The intermediate then rearomatizes, forming a more stable aniline (B41778) derivative. This is followed by an intramolecular attack from the amino group onto the iminium ion, which creates the five-membered ring characteristic of the indole structure. 88guru.com
Ammonia (B1221849) Elimination : Finally, the cyclic intermediate, which is an amino acetal (B89532) or aminal, eliminates a molecule of ammonia under acidic conditions to yield the final, energetically favorable aromatic indolenine product. vedantu.comcollegedunia.com
Green Chemistry Approaches and Sustainable Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods, including the reduction of organic solvents and the application of biocatalysts.
Solvent-Free Reaction Conditions for Hydrazide Synthesis
Solvent-free, or solid-state, synthesis offers significant environmental benefits by eliminating the need for organic solvents. Microwave irradiation under solvent-free conditions has emerged as a powerful technique for the synthesis of hydrazides. nih.govresearchgate.net This method has been successfully applied to produce various hydrazides directly from the corresponding acids and hydrazine hydrate. nih.gov The advantages of this approach include dramatically reduced reaction times (from many hours to a few minutes), excellent yields, and simpler workup procedures compared to conventional heating methods. nih.gov Mechanochemical methods, such as grinding reactants together, also represent a viable solvent-free route for synthesizing acylhydrazones from hydrazides and aldehydes. nih.govtandfonline.com
Enzymatic Synthesis of Hydrazide Derivatives
The use of enzymes as catalysts in organic synthesis aligns with the principles of green chemistry. Lipases, in particular, have been employed for the synthesis of fatty hydrazides. nih.gov For instance, immobilized lipases such as Lipozyme RMIM (from Rhizomucor miehei) can effectively catalyze the reaction between oils (a source of fatty acids) and hydrazine monohydrate to produce fatty hydrazides. nih.govresearchgate.net This enzymatic process can be optimized by controlling parameters like temperature, enzyme concentration, and stirring speed to achieve high conversion rates. nih.govresearchgate.net While some amidases have been shown to synthesize hydrazides, their primary physiological role in this capacity is not well-established, and reaction rates can be low. nih.gov However, the potential for enzymatic routes offers a milder and more selective alternative to traditional chemical methods. oup.comgoogle.com
Yield Optimization and Purity Enhancement in this compound Synthesis
Achieving high yield and purity is a critical goal in any synthetic process. For the synthesis of this compound and its derivatives, several factors can be manipulated.
As discussed, the choice of catalyst in the synthesis of related indolenines can influence the yield, with propanoic acid sometimes offering a slight advantage over acetic acid. vedantu.com For the direct synthesis of hydrazides, microwave-assisted, solvent-free methods have been shown to produce excellent yields, often exceeding 90%. nih.gov
Purity enhancement typically involves standard laboratory techniques. After the initial synthesis, the crude product can be purified through several methods:
Recrystallization : This is a common method for purifying solid products. The crude hydrazide is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solvent. researchgate.net
Washing : The filtered product can be washed with various solutions, such as dilute acid, saturated sodium bicarbonate, and water, to remove unreacted starting materials and by-products.
Distillation : If the product is a liquid or a low-melting solid, distillation under reduced pressure can be used to separate it from non-volatile impurities. chemistrylearner.com
Chromatography : Column chromatography is another effective purification technique for separating the target compound from a complex mixture.
Table 2: Factors for Yield and Purity Optimization
| Parameter | Method for Optimization | Expected Outcome |
|---|---|---|
| Yield | Choice of Catalyst (e.g., Propanoic Acid) | Increased product formation. vedantu.com |
| Reaction Conditions (e.g., Microwave, Solvent-free) | Drastically reduced reaction time and higher conversion. nih.gov | |
| Purity | Recrystallization | Removal of soluble impurities, yielding high-purity crystals. |
| Distillation / Washing | Removal of unreacted reagents and by-products. chemistrylearner.com | |
| Column Chromatography | Separation of the target compound from structurally similar impurities. |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons (¹H) and carbon atoms (¹³C) within a molecule. Although specific experimental NMR data for Propanoic acid, 2-phenylhydrazide were not available in the searched literature, a predictive analysis based on its constituent moieties—the propionyl group and the phenylhydrazine (B124118) group—allows for a theoretical characterization.
Proton NMR (¹H NMR) Analysis of Hydrazide Protons and Aromatic Signals
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The hydrazide protons (N-H) are anticipated to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The protons of the phenyl ring would typically resonate in the aromatic region, approximately between 6.8 and 7.3 ppm. The ethyl group of the propionyl moiety would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 6.8 - 7.3 | Multiplet |
| Hydrazide (NH) | Variable (broad) | Singlet |
| Methylene (CH₂) | ~2.2 | Quartet |
| Methyl (CH₃) | ~1.1 | Triplet |
Note: The predicted values are estimations based on analogous structures and may vary in experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Backbone and Substituent Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbon atoms of the phenyl ring would generate several signals in the aromatic region (approximately 110-150 ppm). The aliphatic carbons of the propionyl group would appear at higher field strengths.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Aromatic (C₆H₅) | 110 - 150 |
| Methylene (CH₂) | ~30 |
| Methyl (CH₃) | ~10 |
Note: The predicted values are estimations based on analogous structures and may vary in experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The NIST WebBook provides a gas-phase IR spectrum for this compound, which confirms the presence of key functional groups. nist.gov
Analysis of Carbonyl and N-H Stretching Frequencies
The IR spectrum of this compound shows characteristic absorption bands that are indicative of its structure. The presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key feature of the amide group. Additionally, the N-H stretching vibrations of the hydrazide moiety are also prominent.
Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) |
| N-H | Stretching | ~3300 - 3400 |
| C-H (aromatic) | Stretching | ~3000 - 3100 |
| C-H (aliphatic) | Stretching | ~2850 - 2950 |
| C=O (amide) | Stretching | ~1680 |
Data sourced from the NIST WebBook gas-phase IR spectrum. nist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its structural elucidation. The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound, which would confirm its molecular weight of 164.20 g/mol . nist.gov The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the propionyl group or fragmentation of the phenylhydrazine moiety.
Elemental Analysis for Compositional Verification
Elemental analysis is a process that determines the elemental composition of a compound. For this compound, with the chemical formula C₉H₁₂N₂O, the theoretical elemental composition can be calculated. While specific experimental elemental analysis data for this compound was not found in the searched literature, data for a closely related compound, (2E)-2-(2-Phenylhydrazin-1-ylidene)propanoic acid (C₉H₁₀N₂O₂), showed experimental values of C, 60.61%; H, 5.59%; and N, 15.68%. nih.gov
Theoretical Elemental Composition of this compound (C₉H₁₂N₂O)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 9 | 108.099 | 65.83% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.37% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.07% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.75% |
| Total | 164.208 | 100.00% |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods used in the analysis of this compound and related substances.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of phenylhydrazine compounds and their derivatives. google.comgoogle.com Its high sensitivity and specificity make it suitable for detecting trace-level impurities, which is critical in pharmaceutical and chemical synthesis. google.comresearchgate.net The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). shimadzu.com
For phenylhydrazides, reversed-phase HPLC is commonly employed. researchgate.net In this mode, a nonpolar stationary phase, such as phenyl bonded silica (B1680970) gel, is used in conjunction with a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.comlgcstandards.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of the main compound from any starting materials, by-products, or degradation products. google.com Detection is typically performed using an ultraviolet (UV) detector, as the phenyl group in the hydrazide structure provides a chromophore that absorbs light at specific wavelengths, commonly around 250-260 nm. google.comlgcstandards.com The sensitivity of HPLC methods can be very high, with the capability to detect impurities at parts-per-million (ppm) levels. google.com
Below is a table summarizing typical HPLC conditions for the analysis of phenylhydrazine-related compounds.
| Parameter | Typical Conditions |
| Column | Phenyl bonded silica gel (e.g., ZORBAX Phenyl, 5 µm, 250 x 4.6 mm) |
| Mobile Phase | Gradient of aqueous buffer (e.g., Water with 0.1% H₃PO₄) and organic phase (e.g., Acetonitrile) |
| Flow Rate | 0.8 to 1.2 mL/min |
| Column Temp. | 20 to 40 °C |
| Detection | Diode Array Detector (DAD) or UV Detector at ~260 nm |
| Injection Vol. | 2 to 20 µL |
This table is a composite of typical parameters and may require optimization for specific applications. google.comgoogle.comlgcstandards.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is best suited for compounds that are thermally stable and volatile. chromforum.org While this compound itself has limited volatility, it can be analyzed by GC-MS after conversion into a more volatile derivative. chromforum.orgacademicjournals.org This derivatization step is a common strategy for analyzing compounds containing polar functional groups, such as the hydrazide moiety. nih.gov
The derivatization process chemically modifies the analyte to increase its vapor pressure and thermal stability, making it amenable to GC analysis. academicjournals.org The resulting volatile derivative is then injected into the GC, where it is separated from other components on a capillary column before entering the mass spectrometer. nih.gov The mass spectrometer fragments the derivative molecules and separates the resulting ions by their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint for identification. thepharmajournal.com This method provides excellent selectivity and sensitivity, allowing for both qualitative confirmation of identity and quantitative measurement. nih.gov While specific derivatization methods for this compound are not widely published, general techniques for similar functional groups would be applicable.
The following table outlines general GC-MS parameters that would be suitable for analyzing volatile derivatives of such compounds.
| Parameter | Typical Conditions |
| Column | Fused silica capillary column (e.g., SH-WAX, PE-5MS) |
| Carrier Gas | Helium at a constant flow or linear velocity |
| Injector Temp. | 240 - 250 °C |
| Oven Program | Temperature ramp (e.g., 75°C initial, ramp to 280°C) |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 200 - 250 °C |
| Mass Range | Scan range appropriate for expected fragments (e.g., 22-620 amu) |
This table represents typical starting conditions that would be optimized for a specific volatile derivative. nih.govthepharmajournal.comshimadzu.com
X-ray Crystallography for Solid-State Structure Determination
By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure can be built. This analysis confirms the molecular connectivity and reveals the preferred conformation of the molecule in the solid state. For phenylhydrazide derivatives, X-ray crystallography elucidates the spatial relationship between the phenyl ring and the hydrazide group. nih.govresearchgate.net
A critical aspect of the solid-state structure is the network of intermolecular interactions, particularly hydrogen bonds. mdpi.com In phenylhydrazides, the N-H groups of the hydrazide moiety act as hydrogen bond donors, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. nih.gov These interactions play a crucial role in stabilizing the crystal lattice. nih.gov Detailed crystallographic studies of related compounds, such as N-(4-nitrobenzoyl)-N′-phenylhydrazine, show how molecules are linked by N-H···O and C-H···O hydrogen bonds, forming complex three-dimensional frameworks. nih.govresearchgate.net The analysis of these networks is essential for understanding the physical properties of the material.
The table below provides representative crystallographic data for a related phenylhydrazide compound, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | N-(4-nitrobenzoyl)-N′-phenylhydrazine Data |
| Chemical Formula | C₁₃H₁₁N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Hydrogen Bond Types | N-H···O, C-H···O |
| Key Interactions | Forms a 3D framework via hydrogen bonds |
Data from a representative phenylhydrazide structure to illustrate crystallographic analysis. nih.govresearchgate.net
Reactivity, Transformations, and Derivatization Studies
Reactivity at the Hydrazide Moiety
The hydrazide group (-CONHNHPh) is the primary center of reactivity in Propanoic acid, 2-phenylhydrazide, enabling a wide range of chemical transformations. Its nucleophilic nitrogen atoms readily participate in condensation and cyclization reactions, leading to a diverse array of derivatives.
Formation of Hydrazones from this compound and Carbonyl Compounds
This compound undergoes condensation reactions with various aldehydes and ketones to form stable N-phenyl-N'-propanoylhydrazones. vedantu.com This reaction typically proceeds under acidic catalysis, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the terminal nitrogen of the hydrazide. youtube.com The subsequent dehydration of the resulting carbinolamine intermediate yields the final hydrazone product. researchgate.netstackexchange.com The reaction is generally efficient and provides a straightforward method for introducing new molecular complexity. organic-chemistry.orgresearchgate.net
The versatility of this reaction allows for the synthesis of a wide library of hydrazone derivatives by varying the carbonyl component.
Table 1: Examples of Hydrazone Formation
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Hydrazone) |
|---|---|---|
| This compound | Benzaldehyde | Propanoic acid, 2-phenyl-2-(phenylmethylene)hydrazide |
| This compound | Acetone (B3395972) | Propanoic acid, 2-(propan-2-ylidene)-2-phenylhydrazide |
| This compound | Cyclohexanone | Propanoic acid, 2-(cyclohexylidene)-2-phenylhydrazide |
| This compound | 4-Nitrobenzaldehyde | Propanoic acid, 2-(4-nitrobenzylidene)-2-phenylhydrazide |
Cyclization Reactions Leading to Heterocyclic Systems (e.g., Pyrazolines, Thiadiazoles, Triazoles)
The hydrazide moiety of this compound is a key precursor for the synthesis of various five-membered heterocyclic compounds. These cyclization reactions are of significant interest as the resulting heterocyclic systems are common scaffolds in medicinal chemistry.
Pyrazolines: The reaction of this compound with α,β-unsaturated ketones or aldehydes is a classic and widely used method for constructing the 2-pyrazoline (B94618) ring. chim.itresearchgate.net This reaction, often catalyzed by acids like acetic acid, proceeds to form 1-phenyl-2-pyrazoline derivatives. chim.ituii.ac.id The propionyl group would be attached to the N1-position of the resulting pyrazoline ring.
Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from this compound. A common method involves reacting the hydrazide with a source of a carbon-sulfur unit. For instance, reaction with carbon disulfide in a basic medium, followed by cyclization, can yield a thione-substituted triazole, which can be further converted, or reaction with acyl isothiocyanates can lead to thiadiazole structures. nih.govekb.eg Another pathway involves the reaction with thiosemicarbazide (B42300) followed by oxidative cyclization or condensation with α-haloketones. nih.gov
Triazoles: The synthesis of 1,2,4-triazole (B32235) rings can be achieved from this compound. For example, reaction with isothiocyanates yields a thiosemicarbazide intermediate, which can be cyclized under basic conditions to form a triazole-thione. nih.gov Alternatively, reaction with orthoesters or other one-carbon synthons can lead to the formation of the triazole ring. chemistryjournal.netfrontiersin.org
The formation of heterocyclic systems from this compound often involves cycloaddition or cyclocondensation mechanisms.
For the synthesis of pyrazolines from α,β-unsaturated carbonyl compounds, two primary mechanisms are proposed. chim.itsci-hub.se
Aza-Michael Addition: The reaction can initiate with a conjugate (Michael) addition of the terminal hydrazide nitrogen to the β-carbon of the enone system. This is followed by an intramolecular cyclization via nucleophilic attack of the other nitrogen onto the carbonyl carbon, and subsequent dehydration to yield the 2-pyrazoline ring. chim.it
Hydrazone Formation First: Alternatively, the initial step can be the formation of a phenylhydrazone intermediate by condensation of the hydrazide with the carbonyl group. chim.ituii.ac.id This intermediate then undergoes an intramolecular cyclization, specifically a researchgate.netnih.gov-dipolar cyclization or a related tautomerization and ring-closing process, to form the final pyrazoline product. wikipedia.org
The formation of thiadiazoles and triazoles often proceeds through the initial formation of an open-chain intermediate (e.g., a thiosemicarbazide), which then undergoes an intramolecular cyclization with the elimination of a small molecule like water or hydrogen sulfide. ekb.egmdpi.com In some cases, the mechanism can be described as a 1,3-dipolar cycloaddition. For instance, a nitrilimine, which can be generated in situ from a related hydrazonoyl halide, can undergo a [3+2] cycloaddition with a dipolarophile containing a C=S bond to form a thiadiazole ring. mdpi.comrsc.org
In cyclization reactions, particularly those that can lead to more than one regioisomeric product, the reaction conditions play a critical role in determining the outcome.
In the synthesis of substituted pyrazoles or triazoles, the regioselectivity of the cycloaddition is governed by both electronic and steric factors, which can be modulated by the choice of solvent, temperature, and catalyst. For example, in 1,3-dipolar cycloadditions, the regioselectivity is often explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is dominant. researchgate.net Changes in the solvent polarity can alter the energy levels of these orbitals, thereby influencing the regiochemical outcome.
In the formation of 1,3,4-thiadiazoles from hydrazides and, for example, unsymmetrical reagents, the regioselectivity of the cyclization is directed by the relative nucleophilicity of the atoms in the open-chain intermediate and the electrophilicity of the cyclizing centers. mdpi.com Acidic or basic catalysts can significantly influence which pathway is favored, leading to a specific regioisomer. nih.gov For instance, basic conditions might deprotonate a specific nitrogen or sulfur atom, increasing its nucleophilicity and directing the cyclization pathway.
Modifications of the Phenyl Ring
The phenyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring.
Electrophilic Aromatic Substitution Reactions
The substituent already present on the benzene (B151609) ring, in this case, the -NHNHCO(CH₂)₂CH₃ group, directs the position of incoming electrophiles. The nitrogen atom directly attached to the ring has lone pairs of electrons that it can donate into the aromatic system through resonance. This makes the phenylhydrazide group an activating and ortho-, para-directing substituent. libretexts.orgmasterorganicchemistry.com The donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself, and directs the substitution to the ortho and para positions.
Common electrophilic aromatic substitution reactions can be applied to this compound to produce a variety of substituted derivatives. youtube.comyoutube.com
Table 2: Examples of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Propanoic acid, 2-(2-nitrophenyl)hydrazide and Propanoic acid, 2-(4-nitrophenyl)hydrazide |
| Halogenation | Br₂, FeBr₃ | Propanoic acid, 2-(2-bromophenyl)hydrazide and Propanoic acid, 2-(4-bromophenyl)hydrazide |
| Sulfonation | Fuming H₂SO₄ | 2-(2-Propanoylhydrazinyl)benzenesulfonic acid and 4-(2-Propanoylhydrazinyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Propanoic acid, 2-(4-acetylphenyl)hydrazide |
Transformations Involving the Propanoic Acid Backbone
The carboxylic acid functionality of "this compound" provides a versatile handle for further molecular modifications through esterification and amidation reactions. These transformations allow for the introduction of a wide variety of functional groups, which can significantly alter the physicochemical properties of the parent molecule.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. For instance, reacting "this compound" with methanol (B129727) under these conditions would yield methyl 2-(phenylhydrazinyl)propanoate.
Amidation involves the conversion of the carboxylic acid to an amide. This is often accomplished by first activating the carboxylic acid group to make it more reactive towards nucleophilic attack by an amine. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction of "this compound" with ammonia (B1221849) in the presence of a coupling agent would produce 2-(phenylhydrazinyl)propanamide. Similarly, primary and secondary amines can be used to generate N-substituted and N,N-disubstituted amides, respectively.
Table 2: Examples of Esterification and Amidation Products
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Methanol / H⁺ | Esterification | Methyl 2-(phenylhydrazinyl)propanoate |
| This compound | Ammonia / DCC | Amidation | 2-(phenylhydrazinyl)propanamide |
| This compound | Diethylamine / EDC | Amidation | N,N-diethyl-2-(phenylhydrazinyl)propanamide |
The alpha-carbon of the propanoic acid moiety in "this compound" is positioned adjacent to the carbonyl group, which activates it for various chemical transformations. This reactivity allows for the introduction of substituents directly onto the propanoic acid backbone, further diversifying the range of accessible derivatives.
Halogenation at the alpha-position can be achieved using specific halogenating agents. For instance, alpha-bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under acidic conditions. This would result in the formation of "Propanoic acid, 2-bromo-2-phenylhydrazide". The introduction of a halogen atom at this position can serve as a stepping stone for further nucleophilic substitution reactions.
Alkylation at the alpha-carbon typically proceeds through the formation of an enolate intermediate. This is accomplished by treating the parent compound or its ester derivative with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. The resulting enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides. For example, treatment with LDA followed by the addition of methyl iodide would introduce a methyl group at the alpha-carbon, yielding "2-Methylthis compound". This strategy allows for the construction of a more complex carbon skeleton.
Table 3: Examples of Reactions at the Alpha-Carbon
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | N-Bromosuccinimide (NBS) | Halogenation | Propanoic acid, 2-bromo-2-phenylhydrazide |
| This compound | 1. Lithium diisopropylamide (LDA) 2. Methyl iodide | Alkylation | 2-Methylthis compound |
| Methyl 2-(phenylhydrazinyl)propanoate | 1. Lithium diisopropylamide (LDA) 2. Benzyl bromide | Alkylation | Methyl 2-benzyl-2-(phenylhydrazinyl)propanoate |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which in turn dictate the molecule's chemical behavior.
The flexibility of the propanoic acid and phenylhydrazide moieties allows the molecule to adopt various three-dimensional shapes or conformations. Density Functional Theory (DFT) is a robust quantum mechanical method used to study this conformational landscape. nih.gov
A thorough conformational analysis involves systematically rotating the molecule's single bonds—specifically the dihedral angles in the ethyl and hydrazide linkers—and calculating the energy of each resulting geometry. Methods like B3LYP or M06-2X with a sufficiently large basis set, such as 6-311+G(d,p), are commonly employed for this purpose. tuwien.at For molecules with flexible side chains and potential for non-covalent intramolecular interactions, including dispersion corrections (e.g., B3LYP-D3) is crucial for accurate energy calculations. nih.govnih.gov
The calculations yield a potential energy surface, identifying low-energy, stable conformers and higher-energy transition states between them. The most stable conformer represents the molecule's preferred shape in a vacuum. This analysis is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into a biological target's binding site.
Table 1: Hypothetical Relative Energies of "Propanoic acid, 2-phenylhydrazide" Conformers from DFT Calculations
This table illustrates the typical output of a conformational analysis, showing the relative stability of different shapes the molecule might adopt.
| Conformer | Dihedral Angle 1 (N-N-C-C) | Dihedral Angle 2 (C-N-N-C-phenyl) | Relative Energy (kcal/mol) |
| A | 180° (anti) | 60° (gauche) | 0.00 (Most Stable) |
| B | 60° (gauche) | 180° (anti) | 1.5 |
| C | 180° (anti) | 180° (anti) | 2.1 |
| D | -60° (gauche) | 60° (gauche) | 3.4 |
DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra, such as the one available from the NIST Chemistry WebBook for this compound. biorxiv.org By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion (e.g., C=O stretch, N-H bend). This comparison helps confirm the molecule's structure and the accuracy of the computational model. moldiscovery.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. moldiscovery.com These predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules, and provide deep insight into the electronic environment of each atom. acs.org
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
This table shows how theoretically predicted data can be matched with experimental values to confirm a molecule's identity.
| Parameter | Predicted Value (DFT) | Experimental Value | Assignment |
| IR Frequency | ~1670 cm⁻¹ | ~1665 cm⁻¹ | C=O (Amide I) stretch |
| IR Frequency | ~3250 cm⁻¹ | ~3245 cm⁻¹ | N-H stretch |
| ¹H NMR Shift | ~7.3 ppm | ~7.28 ppm | Phenyl-H (para) |
| ¹³C NMR Shift | ~172 ppm | ~171.5 ppm | C=O (Carbonyl) |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how "this compound" might exert a biological effect, computational methods can simulate its interaction with protein targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. acdlabs.com The process involves placing the 3D structure of the ligand into the binding site of a protein and scoring the different poses based on how well they fit and the non-covalent interactions they form (e.g., hydrogen bonds, hydrophobic interactions). peerj.com The resulting docking score or calculated binding free energy gives an estimate of the ligand's binding affinity. bio.tools
Following docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic view of the interaction. optibrium.com MD simulates the movement of every atom in the ligand-protein complex over time, offering insights into the stability of the binding pose and the flexibility of the interaction. rsc.orgmdpi.com Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to refine binding free energy predictions. researchgate.netnih.gov Such studies can identify key amino acid residues in the protein that are crucial for anchoring the ligand.
By computationally analyzing a series of related compounds, researchers can develop a Structure-Activity Relationship (SAR) model. nih.gov This model explains how specific chemical features of a molecule contribute to its biological activity.
For instance, computational modeling could be used to explore how adding different substituents (e.g., chloro, methoxy) to the phenyl ring of "this compound" affects its binding affinity for a target. Models can reveal that a bulkier group at a certain position may clash with the protein, while a hydrogen bond donor at another position might enhance binding. nih.gov Similarly, the length and flexibility of the linker between the phenyl ring and the propanoic acid group can be computationally modified to find the optimal geometry for target engagement. nih.gov This predictive understanding is essential for designing more potent and selective molecules. optibrium.com
Table 3: Example of a Computationally-Derived SAR Table
This table illustrates how computational modeling can predict the effect of chemical modifications on the activity of "this compound" derivatives.
| Derivative Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction Change |
| None (Parent Compound) | -7.0 | Baseline hydrogen bond with SER-123 |
| 4-Chloro substitution | -7.8 | Additional hydrophobic interaction with LEU-45 |
| 4-Methoxy substitution | -6.5 | Steric hindrance with TYR-98 |
| 2-Methyl substitution | -5.9 | Loss of optimal planarity for binding |
pKₐ Prediction and pH-Responsive Behavior Modeling
The pKₐ is a measure of the acidity of a functional group and determines the charge state of a molecule at a given pH. This is a critical property, as the charge affects solubility, membrane permeability, and how a molecule interacts with its biological target. optibrium.com "this compound" has multiple ionizable sites: the carboxylic acid and the two nitrogen atoms of the hydrazide group.
Computational methods can predict pKₐ values by calculating the free energy change of deprotonation in solution. nih.gov Quantum mechanical approaches, such as DFT using a continuum solvation model (like SMD or COSMO), can provide accurate pKₐ predictions, often with a root-mean-square error of less than one pKₐ unit. bio.toolsnih.govscirp.org Hybrid models that combine quantum chemistry with machine learning have also emerged as powerful and rapid prediction tools. biorxiv.orgacdlabs.com
Once the pKₐ values of all ionizable sites are known, a species distribution diagram can be generated. peerj.com This diagram shows the percentage of each protonated/deprotonated form of the molecule as a function of pH. This modeling of pH-responsive behavior is crucial for understanding how the molecule will behave in different physiological environments, such as the acidic stomach (pH ~2) versus the neutral pH of the bloodstream (pH ~7.4). nih.gov
Conformational Analysis and Potential Energy Surface Studies
The conformational landscape of a molecule describes the various spatial arrangements of its atoms that can be interconverted through bond rotations. Understanding this landscape is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. For this compound, the key to its conformational flexibility lies in the rotation around several single bonds, primarily the C-N and N-N bonds of the hydrazide moiety and the C-C bonds of the propanoic acid chain.
Theoretical and computational chemistry provide powerful tools to explore the potential energy surface (PES) of a molecule. A PES is a multidimensional map that represents the potential energy of a system as a function of its atomic coordinates. longdom.org By mapping this surface, stable conformers (energy minima), transition states (saddle points), and the energy barriers between them can be identified. longdom.orgnumberanalytics.com
While specific computational studies detailing the complete potential energy surface of this compound are not extensively available in the public domain, the conformational behavior can be inferred from studies on structurally related N-acylhydrazone and phenylhydrazide derivatives. nih.govresearchgate.net These studies, often employing Density Functional Theory (DFT) calculations, provide a robust framework for understanding the key conformational features. nih.gov
Key Rotational Isomers:
The conformational space of this compound is primarily defined by the rotation around the amide C-N bond and the N-N bond.
Rotation around the Amide C(O)-N Bond: The partial double bond character of the amide C-N bond, a consequence of resonance, leads to a significant rotational barrier. This results in two principal planar conformers, often referred to as synperiplanar and antiperiplanar. In N-acylhydrazone derivatives, N-methylation has been shown to significantly alter the preferred dihedral angle, causing a shift from an antiperiplanar to a synperiplanar conformation. nih.gov Theoretical conformational analysis using DFT calculations, such as the CAM-B3LYP/6-31+G(d,p) method, has proven effective in predicting these preferences. nih.gov
Rotation around the N-N Bond: Rotation around the N-N single bond also contributes to the conformational diversity, leading to different relative orientations of the phenyl ring and the propionyl group.
Geometric Isomerism: While this compound itself does not exhibit geometric isomerism around a C=N bond, related N-acylhydrazones are known to exist as (E) and (Z) diastereomers. nih.gov NMR spectroscopy is a key experimental technique used to confirm the formation of specific diastereomers. nih.gov
Potential Energy Surface (PES) Scan:
A relaxed potential energy surface scan is a common computational technique used to explore the conformational space. This involves systematically changing a specific dihedral angle in steps while allowing the rest of the molecular geometry to relax to its minimum energy at each step. By plotting the energy at each step against the dihedral angle, a one-dimensional slice of the PES is generated, revealing the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them.
For this compound, a comprehensive conformational analysis would involve performing PES scans for the key dihedral angles:
O=C-N-N: To investigate the rotational barrier and the relative energies of the syn and anti conformers.
C-N-N-C(phenyl): To explore the orientation of the phenyl group relative to the rest of the molecule.
C-C-C(O)-N: To analyze the conformations of the propionyl chain.
The results of such scans would provide the relative energies of the different stable conformers. An example of how such data might be presented is shown in the hypothetical table below.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (O=C-N-N) | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) |
| 1 | ~180° (anti) | ~90° | 0.00 (Global Minimum) |
| 2 | ~180° (anti) | ~-90° | 0.50 |
| 3 | ~0° (syn) | ~90° | 3.50 |
| 4 | ~0° (syn) | ~-90° | 4.00 |
| Note: This table is illustrative and not based on published experimental or computational data for this compound. The values are representative of what might be expected based on studies of similar molecules. |
Research Findings from Related Compounds:
Studies on N-acylhydrazone derivatives have demonstrated that the combination of NMR spectroscopy and DFT calculations is a powerful approach to elucidate conformational preferences. nih.gov For instance, 2D NOESY experiments can provide through-space correlations between protons, which can be used to validate the conformers predicted by theoretical calculations. nih.gov In one study, the theoretical analysis indicated that the lowest energy conformers of certain N-acylhydrazones adopted an antiperiplanar conformation around the O=C-N-X dihedral angle, which was consistent with the spatial interactions observed in the NOESY spectra. nih.gov
Furthermore, X-ray crystallography of related molecules, such as N'-acetyl-N'-phenyl-2-naphthohydrazide, provides definitive information about the solid-state conformation. researchgate.net Such studies often reveal the presence of specific conformers stabilized by intermolecular interactions like hydrogen bonding within the crystal lattice. researchgate.net
Biological and Medicinal Chemistry Research Applications
Antimicrobial Activity Studies
Hydrazide-hydrazone derivatives are recognized for their wide spectrum of bioactivity, including antibacterial and antifungal properties. nih.govnih.gov The presence of the azomethine group (-NH–N=CH-) is considered crucial for their pharmacological activity. mdpi.com
Numerous studies have demonstrated the antibacterial potential of hydrazide and phenylhydrazone derivatives against a variety of bacterial strains. For instance, newly synthesized hydrazide-hydrazones of 2,3-dihalogen substituted propionic acids have been screened for their in vitro antibacterial activity. nih.gov Similarly, derivatives of lactic acid have been evaluated against four bacterial strains. nih.govmdpi.com
In one study, novel hydrazide-hydrazones showed promising activity against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, compounds 5c and 5f were identified as having significant inhibitory effects, with Minimum Inhibitory Concentration (MIC) values of 2.5 mg/mL against Bacillus subtilis and Escherichia coli and Klebsiella pneumoniae, respectively. mdpi.com Another study on naphthalimide hydrazide derivatives revealed potent activity against carbapenem-resistant Acinetobacter baumannii, with MIC values ranging from 0.5 to 16 μg/mL. rsc.org
Research on simple phenylhydrazones indicated that while they generally exhibited weak antibacterial activity compared to standard drugs, some compounds did show inhibitory effects. researchgate.net For example, acetone (B3395972) phenylhydrazone inhibited the growth of Escherichia coli, Staphylococcus aureus, and Salmonella typhi at an MIC of 125 µg/ml. researchgate.net
Table 1: Antibacterial Activity of Selected Hydrazide and Phenylhydrazone Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| Hydrazone 5c | Bacillus subtilis | 2.5 mg/mL | mdpi.com |
| Hydrazone 5f | Escherichia coli, Klebsiella pneumoniae | 2.5 mg/mL | mdpi.com |
| Naphthalimide hydrazides | Carbapenem-resistant A. baumannii | 0.5-16 µg/mL | rsc.org |
| Acetone phenylhydrazone | E. coli, S. aureus, S. typhi | 125 µg/ml | researchgate.net |
| Benzimidazole derivative 1 | Salmonella typhimurium | 6.25 μg/ml | nih.gov |
The antifungal potential of hydrazone derivatives has also been a subject of investigation. nih.govnih.gov Studies have shown that these compounds can exhibit moderate to good antifungal potency. mdpi.com For example, certain steroidal hydrazones displayed MIC and Minimum Fungicidal Concentration (MFC) values in the range of 0.37–3.00 mg/mL and 0.50–6.00 mg/mL, respectively. mdpi.com
The mechanism of action for the antimicrobial effects of hydrazide and hydrazone derivatives is believed to involve their ability to interfere with the microbial cell wall and cell membrane integrity. mdpi.com The presence of specific functional groups, such as the imino (-CH=N-), amino (NH2), and cyano (CN) groups, as well as heterocyclic rings like thiazole, can enhance their antibacterial characteristics. mdpi.com
Anticancer and Antiproliferative Investigations
The quest for novel anticancer agents has led to the synthesis and evaluation of numerous phenylhydrazone and hydrazide derivatives. scirp.orgnih.govnih.govnih.gov These compounds have shown cytotoxic activity against various cancer cell lines, including those of the lung, breast, and leukemia. scirp.orgmdpi.commdpi.com The versatility of the hydrazone scaffold allows for molecular modifications to enhance anticancer efficacy. frontiersin.org
Derivatives of hydrazide-hydrazones have been specifically investigated for their potential against non-small cell lung cancer (NSCLC). acs.org In one study, novel bis(indolyl)-hydrazide-hydrazone derivatives were synthesized, and compound NMK-BH3 was found to be the most effective in inhibiting the proliferation of the A549 human lung adenocarcinoma cell line, with an IC50 value of approximately 2 µM. nih.gov This compound was noted to be significantly more cytotoxic to the lung carcinoma cells than to normal human lung fibroblasts. nih.gov
Another study focused on tetrahydroquinoline hydrazone derivatives as anticancer agents, where one compound showed equipotent activity to the standard drug 5-fluorouracil (B62378) against A549 cells, with an IC50 value of 0.69 μM. nih.gov Furthermore, nitroquinoline fused arylhydrazone derivatives have also been tested against A549 cells, with the most potent compound showing an IC50 value in the range of 15.3–15.8 μM. nih.gov While specific data on H69 and H69AR cell lines for propanoic acid, 2-phenylhydrazide is not detailed in the provided results, the activity against the A549 line suggests a potential for broader investigation in lung cancer models.
Table 2: Anticancer Activity of Selected Hydrazide Derivatives against A549 Lung Cancer Cells
| Compound/Derivative Class | IC50 Value | Reference |
|---|---|---|
| Bis(indolyl)-hydrazide-hydrazone (NMK-BH3) | ~2 µM | nih.gov |
| Tetrahydroquinoline hydrazone derivative | 0.69 µM | nih.gov |
| Nitroquinoline fused arylhydrazone | 15.3–15.8 μM | nih.gov |
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of these compounds. For quinoline (B57606) hydrazide derivatives, it was found that the substitution of a bromo group at the fifth position of the isatin (B1672199) moiety enhanced antiproliferative activity. nih.gov The presence of methoxy (B1213986) groups on the quinoline ring also appears to be important for activity. nih.gov
In the case of salicylaldehyde (B1680747) hydrazones, the 4-methoxy salicylic (B10762653) moiety, along with phenyl and pyridinyl rings, were found to be favorable for anticancer activity and selectivity. mdpi.com For phenothiazine (B1677639) derivatives, which can be incorporated into hydrazone structures, SAR studies help in designing hybrids with improved antiproliferative effects. nih.govresearchgate.net The flexibility of the hydrazide/hydrazone linker is also a key feature, as it can be modified to connect different bioactive moieties and influence the molecule's rigidity and ability to interact with target sites. nih.gov
The anticancer mechanism of hydrazone derivatives often involves the inhibition of key enzymes and proteins that are crucial for cancer cell survival and proliferation. nih.govyoutube.com For instance, in silico studies of tetrahydroquinoline hydrazone derivatives have been performed against the Epidermal Growth Factor Receptor (EGFR) protein. nih.gov
While specific studies targeting Sirtuin 2 (SIRT2) with this compound are not explicitly detailed, the broader class of histone deacetylase (HDAC) inhibitors, which includes SIRT2, is a significant area of cancer research. nih.gov The development of selective HDAC inhibitors is a promising strategy, and the structural features of phenylhydrazide derivatives could be adapted to design such targeted therapies. nih.gov
Anti-inflammatory and Analgesic Properties
Derivatives of propanoic acid are noted for their potential as anti-inflammatory and analgesic agents. Research into various substituted phenylpropanoic acids has demonstrated significant activity in animal models of inflammation and pain. For instance, the compound 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid has shown anti-inflammatory activity in both acute and chronic animal models, as well as notable analgesic effects. nih.gov Similarly, derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have been synthesized and evaluated for their anti-inflammatory properties, with some showing higher efficacy than existing drugs. nih.govresearchgate.net
Mechanism of Action Related to Cyclooxygenase (COX) Inhibition
The primary mechanism by which non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs). nih.gov Prostaglandins are key mediators of inflammation, pain, and fever. nih.govyoutube.com
COX-1 is constitutively expressed in many tissues, including the stomach and kidneys, where it produces prostaglandins that have a protective function. nih.govyoutube.com In contrast, COX-2 is an inducible enzyme, with its expression being significantly increased at sites of inflammation. nih.govnih.gov The therapeutic anti-inflammatory and analgesic actions of NSAIDs are largely attributed to the inhibition of COX-2. nih.gov The development of selective COX-2 inhibitors was a strategy aimed at providing potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of the protective COX-1 enzyme. nih.gov Molecular docking analyses have suggested that specific structural features, such as a cyclopentanone (B42830) ring in certain derivatives, are critical for COX activity. researchgate.net
Comparison with Established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Several derivatives of propanoic acid have been pharmacologically evaluated and compared with established NSAIDs. These studies provide insights into their relative potency and efficacy.
For example, 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S) was found to be more active than ibuprofen (B1674241) in animal models of acute and chronic inflammation, although it was less potent than indomethacin. nih.gov However, its analgesic activity, as measured by the writhing method and the Randall & Selitto method, was comparable or even superior to that of indomethacin, diclofenac-Na, and ketoprofen. nih.gov Another study focused on a derivative of 2-fluoroloxoprofen (B10848750), specifically 2-[4-(cyclopentylamino)-2-fluorophenyl]propanoic acid (referred to as 11a), which demonstrated higher anti-inflammatory activity than its parent compound, 2-fluoroloxoprofen. nih.govresearchgate.net
| Compound/Derivative | Comparison Drug | Relative Anti-inflammatory Activity | Relative Analgesic Activity | Reference |
|---|---|---|---|---|
| 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S) | Ibuprofen | More active | Not specified | nih.gov |
| 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S) | Indomethacin | Less active | Comparable or superior | nih.gov |
| 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S) | Diclofenac-Na | Not specified | Comparable or superior | nih.gov |
| 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S) | Ketoprofen | Not specified | Comparable or superior | nih.gov |
| 2-[4-(cyclopentylamino)-2-fluorophenyl]propanoic acid (11a) | 2-Fluoroloxoprofen | Higher activity | Not specified | nih.govresearchgate.net |
Mitigation of Gastric Ulcerogenic Activity in Derivatives
A significant drawback of traditional NSAIDs is their tendency to cause gastric ulcers, primarily due to the inhibition of the COX-1 enzyme which is responsible for producing gastroprotective prostaglandins. nih.govnih.gov A key research focus has been the development of new anti-inflammatory agents with a reduced risk of gastric damage. researchgate.netnih.gov
This has been achieved by designing molecules that are selective inhibitors of COX-2, thus sparing the protective functions of COX-1 in the gastrointestinal tract. nih.gov Research has shown that certain derivatives of propanoic acid exhibit lower gastric ulcerogenic activity. For instance, 2-fluoroloxoprofen was reported to have less ulcerogenic activity than loxoprofen. nih.govresearchgate.net Further studies on derivatives of 2-fluoroloxoprofen, such as 2-[4-(cyclopentylamino)-2-fluorophenyl]propanoic acid, showed potent anti-inflammatory effects with an equivalent ulcerogenic profile to the already improved 2-fluoroloxoprofen. nih.govresearchgate.net In a separate line of research, a thiadiazinethione derivative, 2,2'-(2-thioxo-1,3,5-thiadiazinane-3,5-diyl) diacetic acid, was also investigated and found to have a lower tendency to cause gastric ulcers when compared to aspirin (B1665792) in an animal model. nih.gov
Antioxidant Activity Assessment
Inflammatory processes are closely linked with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov ROS are produced by inflammatory cells like neutrophils and can contribute to endothelial dysfunction and tissue injury. nih.gov Therefore, compounds that possess antioxidant activity may offer additional therapeutic benefits in managing inflammatory conditions by mitigating oxidative damage. researchgate.net
DPPH and ABTS Radical Scavenging Assays
The antioxidant capacity of chemical compounds is commonly evaluated using in vitro spectrophotometric assays. digitellinc.comnih.gov Among the most widely used are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. digitellinc.comnih.govresearchgate.net
DPPH Assay: This method uses the stable free radical DPPH, which has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of color. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound. digitellinc.com
ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. nih.gov An antioxidant present in the sample will reduce the ABTS•+, causing the solution to decolorize. The extent of color inhibition is a measure of the antioxidant activity. nih.gov This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov
These assays are valuable tools for screening and comparing the antioxidant potential of new synthetic compounds like propanoic acid derivatives. digitellinc.comnih.gov
| Assay | Principle | Measured Change |
|---|---|---|
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Reduction of the stable DPPH free radical by a hydrogen-donating antioxidant. | Decrease in absorbance (loss of violet color). |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant. | Decrease in absorbance (loss of blue-green color). |
Role in Mitigating Reactive Oxygen Species (ROS) in Inflammatory Processes
Reactive oxygen species (ROS) are key signaling molecules that, in excess, play a significant role in the progression of inflammatory disorders. nih.gov During inflammation, professional phagocytes are a major source of ROS, which are generated as part of the host defense mechanism but can also cause damage to surrounding tissues. nih.gov Oxidative stress from ROS can lead to the opening of inter-endothelial junctions, promoting the migration of inflammatory cells and exacerbating the inflammatory response. nih.gov
Antioxidants can intervene in this process by scavenging ROS and reducing oxidative damage. researchgate.net Studies on fibroblasts from patients with propionic acidemia, a metabolic disorder associated with increased ROS levels, have shown that antioxidants like resveratrol (B1683913) and a vitamin E analog can significantly reduce ROS content. researchgate.net This demonstrates the principle that antioxidant compounds can effectively mitigate the effects of ROS. By neutralizing ROS, an antioxidant compound could help to control the inflammatory cascade, thereby complementing its anti-inflammatory action that stems from COX inhibition. nih.gov The body has its own antioxidant defense systems, including enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase, to remove ROS. nih.govnih.gov The introduction of external antioxidants can support these natural defenses, particularly under conditions of high oxidative stress associated with inflammation. nih.gov
Other Potential Biological Activities
Beyond more extensively studied applications, derivatives of the this compound core structure have been investigated for several other biological effects. These explorations highlight the chemical tractability of the scaffold and its potential to interact with various biological targets.
While direct studies on the spasmolytic effects of this compound are not extensively documented, research on structurally related compounds suggests this as a potential area of interest. Hydrazone derivatives, which can be formed from the hydrazide group, are a class of compounds investigated for a wide array of pharmacological effects, including analgesic and anti-inflammatory properties that can be mechanistically linked to spasmolytic action. mdpi.comresearchgate.net For instance, studies on benzanilide (B160483) derivatives, which share some structural similarities, have shown that modifying the core structure can lead to significant spasmolytic effects. In one study, the substitution of an amide oxygen with a sulfur atom in a series of benzanilides resulted in a remarkable increase in antispasmodic activity, with IC50 values reaching as low as 0.1 μM. nih.gov This suggests that systematic structural modifications of the this compound backbone could similarly yield compounds with potent spasmolytic activity.
A significant area of research for derivatives of this compound has been in enzyme inhibition, particularly targeting the urease enzyme. Urease is a crucial enzyme for certain pathogens, like Helicobacter pylori, and its inhibition is a key strategy for treating associated conditions such as peptic ulcers.
Derivatives of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid (flurbiprofen) have been converted into a series of acyl hydrazones and tested for their ability to inhibit urease. In one such study, 28 different hydrazone derivatives were synthesized and evaluated. All tested compounds displayed good inhibitory activity against urease, with IC50 values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM, which is comparable or superior to the standard inhibitor, thiourea (B124793) (IC50 = 21.14 ± 0.42 μM). Structure-activity relationship (SAR) analysis from this research revealed that the presence of electron-donating groups on the phenyl ring was a key factor in enhancing the inhibitory potential of these compounds.
| Compound | IC50 (μM) | Standard (Thiourea) IC50 (μM) |
| Derivative Series | 18.92 ± 0.61 to 90.75 ± 7.71 | 21.14 ± 0.42 |
| Most Active Derivative | 18.92 ± 0.61 | 21.14 ± 0.42 |
This table summarizes the range of urease inhibitory activity for a series of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid hydrazone derivatives.
The development of new antimalarial agents is a global health priority, and the modification of known chemical scaffolds is a common strategy. Hydrazone derivatives have been recognized for their broad biological potential, which includes antimalarial activity. researchgate.net While direct synthesis of antimalarial drugs from this compound is not widely reported, related research provides a rationale for such exploration. For example, derivatives of artemisinin, a cornerstone of antimalarial therapy, have been modified with butyric acid (a close structural relative of propanoic acid) side chains. These modifications were designed to enhance properties like water solubility and plasma half-life. nih.gov Specifically, stereoisomers of 4-(p-substituted phenyl)-4(R or S)-[10(alpha or beta)-dihydroartemisininoxy]butyric acids demonstrated a 2- to 10-fold increase in in vitro activity against Plasmodium falciparum compared to artemisinin. nih.gov This indicates that the incorporation of acid moieties and their derivatives is a viable strategy for creating potent antimalarial compounds.
Drug Discovery and Development Potential
The journey from a promising chemical scaffold to a clinically approved drug is long and fraught with challenges. For compounds based on this compound, several key considerations in preclinical development and molecular optimization will determine their ultimate therapeutic potential.
The preclinical phase of drug development is critical for establishing the safety and efficacy of a drug candidate before it can be tested in humans. texilajournal.commedium.com A primary challenge is the selection of appropriate animal models that can accurately predict human responses. medium.com For a novel class of compounds derived from this compound, initial preclinical studies would need to thoroughly assess pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology. medium.com The phenylhydrazine (B124118) group itself can present toxicological hurdles, and its metabolic fate would be a key area of investigation. Adherence to Good Laboratory Practices (GLP) and early engagement with regulatory bodies are essential for navigating this phase successfully. medium.com
The success of a drug candidate hinges on the careful optimization of its chemical structure to maximize therapeutic effects while minimizing off-target activity and ensuring it can reach its intended site of action in the body. Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov For derivatives of this compound, SAR investigations have already provided valuable insights. For example, in the context of urease inhibition, it was found that adding electron-donating groups to the phenyl ring enhances potency.
Further optimization would involve:
Improving Potency: Systematically modifying different parts of the molecule to find the ideal combination for target binding. This could involve changing substituents on the phenyl ring or altering the length and composition of the linker between the core moieties.
Enhancing Selectivity: Fine-tuning the structure to ensure it interacts specifically with the desired biological target (e.g., a particular enzyme or receptor) over others, thereby reducing the risk of side effects. For instance, minor structural changes in phenylacetic acid derivatives have been shown to shift their activity from dual-target to highly selective antagonists.
Optimizing Pharmacokinetics: Adjusting the molecule's properties, such as lipophilicity and polarity, to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This ensures the drug can be effectively delivered to its target and remain in the body long enough to exert its therapeutic effect without accumulating to toxic levels.
The ultimate goal is to identify a lead compound with a balanced profile of high potency, clean selectivity, and favorable drug-like properties, making it a suitable candidate for progression into clinical trials. chemrxiv.org
Applications in Materials Science and Coordination Chemistry
Propanoic Acid, 2-Phenylhydrazide as a Ligand in Coordination Chemistry
The presence of nitrogen and oxygen donor atoms in this compound makes it a candidate for acting as a chelating ligand in coordination chemistry. researchgate.net Ligands containing similar functional groups, such as hydrazones and other carboxylic acid derivatives, are known to form stable complexes with a variety of metal ions. researchgate.netnih.gov These complexes often exhibit interesting geometries and properties, making them subjects of study for applications in catalysis and materials science. rdd.edu.iqresearchgate.net The phenylhydrazide group, in particular, may offer unique coordination possibilities that are a subject of ongoing research interest.
The synthesis of metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often an alcohol. rdd.edu.iq The resulting complexes can be isolated as stable solids and characterized using a range of physicochemical techniques.
Common characterization methods include elemental analysis (C, H, N), which helps to confirm the stoichiometry of the metal-ligand complex. researchgate.netuobaghdad.edu.iq Molar conductivity measurements in solvents like DMF can determine whether the complexes are electrolytic or non-electrolytic in nature. rdd.edu.iq Magnetic susceptibility measurements are crucial for elucidating the geometry of the complexes, particularly for transition metals. rdd.edu.iqresearchgate.net
For instance, studies on metal complexes of ligands derived from 2-arylpropionic acids have proposed tetrahedral or octahedral geometries based on their magnetic moment values. researchgate.netrdd.edu.iq While specific studies on this compound complexes are not extensively documented, the characterization of related structures provides a framework for predicting their properties.
Table 1: Physicochemical Data for Analogous Metal Complexes
| Complex/Ligand | Formula | M.p. (°C) | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |
|---|---|---|---|---|---|---|
| [Cu(L)₂] | [Cu(C₁₈H₁₉N₂O₂)₂] | 201-203 | Green | 8.5 | 1.85 | Octahedral |
| [Ni(L)₂] | [Ni(C₁₈H₁₉N₂O₂)₂] | 210-212 | Green | 10.2 | 3.15 | Octahedral |
| [Co(L)₂] | [Co(C₁₈H₁₉N₂O₂)₂] | 225-227 | Brown | 7.8 | 4.88 | Octahedral |
| [Zn(L)₂] | [Zn(C₁₈H₁₉N₂O₂)₂] | 230-232 | White | 6.5 | Diamagnetic | Octahedral |
L represents the hydrazone ligand derived from naproxen, a related 2-arylpropionic acid derivative. Data sourced from a study on similar hydrazone complexes. researchgate.net
Spectroscopic techniques are indispensable for understanding how this compound binds to a metal center. Infrared (IR) spectroscopy is particularly informative. In the free ligand, characteristic vibrational bands for the C=O (amide) and N-H groups would be present. researchgate.net Upon coordination with a metal ion, the positions of these bands are expected to shift, typically to lower frequencies, indicating the involvement of the carbonyl oxygen and one of the hydrazinic nitrogen atoms in chelation. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net
UV-Visible spectroscopy provides insights into the electronic transitions within the complex and its resulting geometry. The electronic spectra of the complexes would differ from that of the free ligand, with new bands appearing due to d-d transitions (for transition metals) and charge-transfer transitions between the ligand and the metal. rdd.edu.iqresearchgate.net The position and number of these bands can help in assigning the geometry of the complex, such as octahedral, tetrahedral, or square planar. rdd.edu.iquobaghdad.edu.iq
Table 2: Key IR Spectral Data (cm⁻¹) for a Related Hydrazone Ligand and its Complexes
| Compound | ν(C=O) Amide | ν(C=N) Azomethine | ν(N-N) | ν(M-O) | ν(M-N) |
|---|---|---|---|---|---|
| Ligand (L) | 1648 | 1618 | 980 | - | - |
| [Co(L)₂] | 1600 | 1580 | 995 | 520 | 480 |
| [Ni(L)₂] | 1605 | 1585 | 1000 | 525 | 488 |
| [Cu(L)₂] | 1610 | 1590 | 1010 | 530 | 490 |
L represents the hydrazone ligand 2-(-6-methoxy naphthalene-2-yl) propionic acid (2-hydroxy benzylidene) hydrazone. researchgate.net
Role in Polymer and Organic Compound Synthesis
In organic synthesis, this compound can serve as a valuable intermediate. It can be synthesized through methods like the direct condensation of propanoic acid derivatives with phenylhydrazine (B124118). Its structure is related to 2-arylpropionic acids, a class of compounds that includes widely used pharmaceuticals. orgsyn.org The synthetic methodologies used to create derivatives of 2-phenylpropionic acid, such as those involving Friedel-Crafts acylation or methylation, highlight the utility of this structural motif in building more complex molecules. nih.govncert.nic.in
The reactivity of the phenylhydrazine moiety allows for its participation in reactions to form heterocyclic compounds, which are significant scaffolds in medicinal chemistry. nih.gov Furthermore, the core structure is a building block for creating a variety of derivatives with potential applications in different fields. For example, derivatives of 2-phenylpropionic acid have been synthesized and investigated for their biological activities. nih.gov
While the direct role of this compound in polymer science is not extensively documented, ligands containing similar organic structures are used to create metal-containing polymers or as precursors for catalytic films. researchgate.net The ability of the ligand to coordinate with metals opens up possibilities for its incorporation into coordination polymers, where the organic ligand bridges metal centers to form extended networks. Such materials can have applications in areas like catalysis and gas storage.
Future Research Directions and Translational Perspectives
Development of Novel Derivatives with Enhanced Bioactivity
A primary avenue for future research lies in the rational design and synthesis of novel derivatives of Propanoic acid, 2-phenylhydrazide to enhance specific biological activities. Arylpropionic acid derivatives are a well-established class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with a broad spectrum of activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer effects. researchgate.netorientjchem.org By strategically modifying the core structure, researchers can aim to optimize potency, selectivity, and pharmacokinetic profiles.
Future efforts should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl ring and the propanoic acid hydrazide moiety will be crucial. For instance, introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can significantly influence bioactivity. A study on flurbiprofen-based hydrazones demonstrated that the presence of electron-donating groups on the phenyl ring played a prominent role in urease inhibition. nih.gov
Hybrid Molecule Synthesis: Creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties could lead to multifunctional drugs. This approach aims to target multiple pathological pathways simultaneously, potentially offering synergistic therapeutic effects and overcoming drug resistance.
Stereoselective Synthesis: Since many arylpropionic acid derivatives exhibit stereoselective activity, with one enantiomer being more active, future work should include the development of stereoselective synthetic routes to isolate and evaluate the biological activity of individual enantiomers of this compound derivatives. orientjchem.org
Table 1: Examples of Bioactive Propanoic Acid Derivatives and Key Structural Modifications
| Parent Compound/Scaffold | Modification | Observed Bioactivity | Reference |
| Flurbiprofen (an arylpropionic acid) | Conversion to hydrazide-hydrazone derivatives | Urease inhibition | nih.gov |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Addition of an oxime moiety | Enhanced antiproliferative activity against lung cancer cells | nih.gov |
| General Arylpropionic acids | Various substitutions | Anti-inflammatory, analgesic, anticancer, antibacterial | researchgate.netorientjchem.org |
Mechanistic Investigations at the Molecular and Cellular Level
A deep understanding of how this compound and its derivatives exert their biological effects is fundamental for their therapeutic development. Future research should pivot towards elucidating their mechanisms of action at a granular level. orientjchem.org
Key areas for investigation include:
Target Identification and Validation: While NSAIDs are known to inhibit cyclooxygenase (COX) enzymes, the specific molecular targets of this compound are yet to be identified. orientjchem.orgnih.gov Advanced techniques such as proteomics, genomics, and in silico molecular docking can be employed to identify and validate protein targets. For example, molecular modeling has been used to study the binding interactions of derivatives with enzymes like urease. nih.gov
Pathway Analysis: Once targets are identified, downstream signaling pathways affected by the compound should be investigated. This involves studying changes in gene expression, protein phosphorylation, and metabolite levels in response to treatment.
Cellular Effects: Research should examine the effects on cellular processes such as proliferation, apoptosis, and inflammation in relevant cell models. Studies on similar compounds have demonstrated potent antiproliferative activity against various cancer cell lines, including drug-resistant models. nih.gov The general antimicrobial activity of propionic acid is thought to involve the reduction of environmental pH and interference with microbial metabolic pathways, which could be a starting point for investigating the specific hydrazide derivative. drugbank.com
Exploration of New Therapeutic Avenues
The diverse biological activities reported for related arylpropionic acid and hydrazide compounds suggest that this compound could have therapeutic potential beyond a single application. researchgate.netnih.gov A systematic exploration of its efficacy in various disease models is warranted.
Potential therapeutic areas for exploration include:
Oncology: Given the anticancer properties of many propanoic acid derivatives, future studies should evaluate the efficacy of this compound and its novel analogs against a panel of cancer cell lines and in preclinical animal models. researchgate.netnih.gov
Infectious Diseases: The potential antimicrobial and antifungal properties of hydrazide-containing compounds merit investigation. guidechem.com Screening against a broad range of bacterial and fungal pathogens could reveal new leads for anti-infective agents.
Neurodegenerative Diseases: Chronic inflammation is a known factor in the progression of several neurodegenerative diseases. The potential anti-inflammatory properties of this compound could be explored for neuroprotection.
Advanced Analytical Methodologies for Complex Matrices
To support preclinical and clinical development, robust and sensitive analytical methods are required to quantify this compound and its metabolites in complex biological matrices like blood, plasma, and tissues.
Future research in this area should focus on:
Chromatographic Techniques: Developing and validating high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods, often coupled with mass spectrometry (MS), will be essential for achieving high sensitivity and specificity. osha.govcreative-proteomics.com For instance, GC with a flame ionization detector (FID) is a standard method for analyzing propionic acid. osha.gov
Sample Preparation: Optimizing sample extraction techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial for removing interfering substances from biological samples and improving detection limits. creative-proteomics.com
Metabolite Identification: Characterizing the metabolic fate of the compound is a critical step. High-resolution mass spectrometry can be employed to identify and structure-elucidate the metabolites formed in vivo.
Table 2: Potential Analytical Techniques for this compound
| Technique | Application | Key Advantages | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in volatile samples, metabolite identification | High sensitivity and specificity, structural information | creative-proteomics.com |
| High-Performance Liquid Chromatography (HPLC) | Quantification in aqueous samples (e.g., plasma) | Versatile, suitable for non-volatile compounds | creative-proteomics.com |
| Ion Chromatography | Analysis of acidic compounds | Good for separating ionic species | osha.gov |
| Potentiometric Titration | Determination in non-aqueous media | Simple, accurate for bulk analysis | ias.ac.in |
Sustainability and Scalability of Synthesis for Industrial Applications
For any promising compound to be translated into a viable product, its synthesis must be both economically feasible and environmentally sustainable. Research into the manufacturing process of this compound is a critical long-term objective.
Future efforts should address:
Green Chemistry Approaches: Developing synthetic routes that minimize waste, use less hazardous solvents and reagents, and are energy-efficient.
Process Optimization: Improving reaction yields and simplifying purification procedures to reduce manufacturing costs. The industrial production of propionic acid itself has evolved towards more sustainable processes, such as the hydroformylation of ethylene followed by oxidation, which can serve as a model. researchgate.netnih.gov
Biocatalysis: Exploring the use of enzymes or whole-cell biocatalysts for key synthetic steps could offer a more sustainable alternative to traditional chemical methods. Biotechnological production of propionic acid using Propionibacterium strains is an area of active research, though challenges remain. wikipedia.orgnih.gov
By pursuing these future research directions, the scientific community can fully explore the potential of this compound, paving the way for the development of new therapeutics and valuable chemical products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing propanoic acid, 2-phenylhydrazide?
- Methodology :
- Nucleophilic acyl substitution : React propanoic acid derivatives (e.g., propanoic anhydride or chloride) with phenylhydrazine under controlled pH (neutral to slightly acidic) to avoid side reactions .
- Purification : Use recrystallization from ethanol/water mixtures, monitoring purity via melting point analysis (expected range: 160–165°C) and TLC (silica gel, hexane:ethyl acetate 3:1) .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acid derivative to phenylhydrazine) and reaction time (6–8 hrs at 60°C) to maximize product formation .
Q. How can researchers confirm the structural identity of this compound?
- Analytical techniques :
- FT-IR : Confirm the presence of N–H (3200–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C–N (1250–1350 cm⁻¹) bonds .
- NMR : Use ¹H NMR to identify the phenylhydrazide proton (δ 8.5–9.5 ppm) and propanoic acid backbone (δ 1.2–2.5 ppm for CH₂/CH₃ groups) .
- Mass spectrometry : Look for molecular ion peaks at m/z 206 (C₁₁H₁₄N₂O₂) and fragmentation patterns consistent with hydrazide cleavage .
Q. What safety protocols are critical when handling propanoic acid derivatives?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure, as hydrazides may cause sensitization .
- Monitor air quality via OSHA-compliant sampling (e.g., NIOSH Method 2514 for hydrazines) .
- Store in airtight containers away from oxidizers to prevent decomposition .
Advanced Research Questions
Q. How do thermodynamic properties (e.g., ΔG, ΔH) influence the stability of this compound under varying conditions?
- Experimental design :
- DSC/TGA : Measure melting point (Tm) and decomposition temperature (Td) to assess thermal stability. Compare with computational predictions (e.g., DFT calculations for ΔG of formation) .
- Solubility studies : Determine Gibbs free energy changes (ΔG) in solvents like DMSO or ethanol using van’t Hoff plots .
- Data interpretation : Correlate hydrogen-bonding propensity (evidenced by FT-IR) with dimerization behavior, as seen in propanoic acid systems .
Q. What mechanisms underlie the fungicidal activity of propanoic acid derivatives?
- Methodology :
- In vitro assays : Test antifungal efficacy against Candida albicans or Aspergillus niger using agar diffusion, with IC₅₀ values calculated via dose-response curves .
- Metabolomic profiling : Apply GC-MS to identify disruption of fungal lipid biosynthesis (e.g., reduced ergosterol levels) .
- Molecular docking : Model interactions between the hydrazide group and fungal enzymes (e.g., lanosterol demethylase) using AutoDock Vina .
Q. How can computational modeling predict the hydrogen-bonding network in this compound?
- Approach :
- DFT/MD simulations : Optimize geometry at the B3LYP/6-31G(d) level to map intermolecular interactions (e.g., N–H···O=C hydrogen bonds) .
- Crystal structure prediction : Use software like Mercury to simulate packing motifs and compare with XRD data .
Contradictions and Limitations
- Synthetic yields : Reported yields vary (50–75%) depending on solvent choice (e.g., ethanol vs. DMF) .
- Thermal stability : DSC data from suggest decomposition at 220°C, while computational models predict stability up to 250°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
